2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide
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Overview
Description
2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide is an organic compound that features a cyclopropane ring, a pyridine ring, and a boronate ester group
Preparation Methods
The synthesis of 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide typically involves nucleophilic and amidation reactions. One common synthetic route includes the reaction of a cyclopropane carboxylic acid derivative with a boronate ester-substituted pyridine under suitable reaction conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The pyridine ring can undergo reduction reactions to form piperidine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the boronate ester group, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.
Biology: The compound can be used in the development of enzyme inhibitors and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyridine ring can interact with various biological targets, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide include:
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound also features a boronate ester group and is used in similar applications.
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: This compound has a similar boronate ester group and is used in the synthesis of diaryl derivatives.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a pyridine ring, and a boronate ester group, which provides it with distinct chemical properties and reactivity.
Properties
Molecular Formula |
C16H23BN2O3 |
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Molecular Weight |
302.2 g/mol |
IUPAC Name |
2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23BN2O3/c1-10-8-12(10)14(20)19-11-6-7-18-13(9-11)17-21-15(2,3)16(4,5)22-17/h6-7,9-10,12H,8H2,1-5H3,(H,18,19,20) |
InChI Key |
VYTFXTFHBDZRIY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3CC3C |
Origin of Product |
United States |
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